molecular formula C13H12N4O3S B2625461 Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1110717-86-6

Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B2625461
CAS No.: 1110717-86-6
M. Wt: 304.32
InChI Key: QUJBRCXEOUUDSQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties , suggesting potential targets could be involved in these pathways.

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate may interact with its targets to modulate these inflammatory responses.

Biochemical Pathways

Related compounds have been shown to inhibit the nf-kb inflammatory pathway , suggesting that this compound may also affect this pathway.

Result of Action

Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate can be compared with other triazolothiadiazole derivatives, such as:

This compound stands out due to its specific substitution pattern and the resulting pharmacological profile .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-3-20-12(18)11-16-17-10(14-15-13(17)21-11)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJBRCXEOUUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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